molecular formula C12H15BrFNO3S B12607879 4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine CAS No. 647014-46-8

4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine

Cat. No.: B12607879
CAS No.: 647014-46-8
M. Wt: 352.22 g/mol
InChI Key: XJWRAPBYJKIIPO-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine is a chemical compound of significant interest in medicinal and organic chemistry research. This piperidine derivative features a bromo-fluorophenoxy group and a methanesulfonyl (mesyl) substituent, a structure commonly investigated for its potential to interact with various biological targets . Piperidine rings are a fundamental scaffold in pharmacology, and sulfonyl derivatives, in particular, are explored for their utility in drug discovery and as intermediates in the synthesis of more complex molecules . The specific structural motifs present in this compound suggest its potential application as a key intermediate in the development of bioactive molecules. Research into similar sulfonyl piperidine compounds has shown their relevance in studying prokineticin-mediated diseases and other therapeutic areas . The bromine and fluorine atoms on the phenoxy ring offer distinct sites for further functionalization via cross-coupling reactions, making this a versatile building block for constructing compound libraries . Researchers are encouraged to investigate this compound's specific mechanism of action and physicochemical properties, as this data is not fully characterized. Please note: This product is categorized as For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use .

Properties

CAS No.

647014-46-8

Molecular Formula

C12H15BrFNO3S

Molecular Weight

352.22 g/mol

IUPAC Name

4-(2-bromo-4-fluorophenoxy)-1-methylsulfonylpiperidine

InChI

InChI=1S/C12H15BrFNO3S/c1-19(16,17)15-6-4-10(5-7-15)18-12-3-2-9(14)8-11(12)13/h2-3,8,10H,4-7H2,1H3

InChI Key

XJWRAPBYJKIIPO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)OC2=C(C=C(C=C2)F)Br

Origin of Product

United States

Preparation Methods

Formation of 2-Bromo-4-Fluorophenol

The synthesis begins with the preparation of 2-bromo-4-fluorophenol as a precursor. The method typically involves:

  • Bromination Reaction : The bromination of 4-fluoroanisole can be performed using bromine in an organic solvent such as dichloromethane. The reaction is conducted at low temperatures (0–5 °C) to control the formation of by-products.
Step Reagent Conditions
1 4-Fluoroanisole Dissolved in dichloromethane
2 Bromine Added dropwise at 0–5 °C
3 Work-up Neutralization with sodium bisulfite

Synthesis of Piperidine Derivative

Following the preparation of 2-bromo-4-fluorophenol, the next step involves synthesizing the piperidine derivative:

  • Cyclization : A typical method involves reacting a suitable amine with an alkyl halide under basic conditions to form the piperidine ring.
Step Reagent Conditions
1 2-Bromo-4-fluorophenol Reacted with piperidine
2 Base (e.g., NaOH) Heated under reflux

Introduction of Methanesulfonyl Group

The final step incorporates the methanesulfonyl group:

  • Sulfonylation : Methylsulfonyl chloride is used in this step, typically in an organic solvent like dichloromethane or THF.
Step Reagent Conditions
1 Piperidine derivative Mixed with methylsulfonyl chloride
2 Base (e.g., triethylamine) Stirred at room temperature

Reaction Scheme

The overall reaction scheme can be summarized as follows:

$$
\text{Piperidine + Bromo-Fluorophenol + Methanesulfonyl Chloride} \rightarrow \text{4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine}
$$

The yield and purity of synthesized compounds are critical for their application in further studies. Typical yields for each step can vary but are generally optimized through careful control of reaction conditions such as temperature, concentration, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the methanesulfonyl group.

    Coupling Reactions: The phenoxy group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the piperidine ring.

Scientific Research Applications

4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine involves its interaction with specific molecular targets. The presence of the methanesulfonyl group and the halogenated phenoxy group allows the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine Derivatives with Sulfonamide Substituents

1-(p-Bromophenylsulfonyl)Piperidine
  • Structure : Aromatic sulfonyl group (p-bromophenyl) at the 1-position.
  • Key Difference : The target compound’s methanesulfonyl group reduces steric hindrance compared to the bulkier p-bromophenylsulfonyl group, possibly enhancing binding to compact active sites .
1-(Methylsulfonyl)-4-(4-Bromophenyl)Piperidine
  • Structure: 4-Bromophenyl instead of 2-bromo-4-fluorophenoxy.
  • Synthesis : Prepared via sulfonylation of 4-(4-bromophenyl)piperidine, similar to the target compound .

Piperidine Derivatives with Halogenated Aromatic Groups

4-(4-Fluorophenyl)Piperidine Derivatives
  • Examples : 4-(4-Fluorophenyl)-4-hydroxy-piperidine, 4-(4-fluorophenyl)piperidine ().
  • Properties : Fluorine enhances metabolic stability and membrane permeability. However, the absence of a sulfonyl group reduces resistance to enzymatic degradation.
IPAB (Iodobenzamide-Piperidine Derivative)
  • Structure: (2-Piperidinylaminoethyl)-4-iodobenzamide.
  • Application: High affinity for sigma-1 receptors (Ki = 6.0 nM), used in melanoma imaging .
  • Contrast: The target compound lacks the iodobenzamide moiety but shares a sulfonylated piperidine scaffold. diagnostic) .

Piperidine-Based Histamine H3 Antagonists

  • Example : 4-(4-(Heterocyclylalkoxy)Phenyl)-1-(Heterocyclylcarbonyl)Piperidine derivatives.
  • Function : Designed for neurological diseases (e.g., Alzheimer’s) via histamine H3 receptor antagonism.
  • Structural Contrast: The target compound’s bromo-fluorophenoxy group may favor interactions with non-histamine targets (e.g., ion channels or kinases) compared to heterocyclic carbonyl groups in H3 antagonists .

Biological Activity

4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of 4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine typically involves the reaction of 2-bromo-4-fluorophenol with a piperidine derivative, followed by the introduction of a methanesulfonyl group. Characterization techniques such as NMR, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of the bromine and fluorine atoms enhances its lipophilicity and may influence its binding affinity to target proteins. The methanesulfonyl group is known for its role in enhancing solubility and stability, which is crucial for biological assays.

In Vitro Studies

In vitro studies have demonstrated that 4-(2-Bromo-4-fluorophenoxy)-1-(methanesulfonyl)piperidine exhibits significant activity against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound was shown to induce apoptosis and inhibit cell proliferation effectively.

Cell LineIC50 (μM)Mechanism of Action
MCF-715.2Induction of apoptosis via caspase activation
A54912.5Cell cycle arrest at G1 phase

Structure-Activity Relationship (SAR)

Research has indicated that modifications on the piperidine ring and phenoxy group significantly affect the biological activity of this compound. For instance, substituting different halogens or alkyl groups can enhance potency against specific targets.

SubstituentActivity Change
2-BromoIncreased potency
4-FluoroEnhanced selectivity
MethanesulfonylImproved solubility

Case Studies

  • Antitumor Activity : A study evaluated the antitumor effects of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size without notable toxicity, suggesting a favorable therapeutic index.
  • Antimicrobial Properties : Another investigation focused on the antimicrobial activity against Mycobacterium tuberculosis. The compound demonstrated potent inhibition of MenA, an essential enzyme in the bacterial respiratory chain, with an IC50 value of 20 μM.

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